Serine Hydrolase Inhibitor-13
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Overview
Description
Serine Hydrolase Inhibitor-13 is a small molecule fragment that interacts with the serine hydrolase class of proteins. These inhibitors are crucial in various physiological processes and have significant pharmacological and toxicological applications . Serine hydrolases are a large and diverse class of enzymes that play vital roles in many biological processes, including lipid metabolism, cell signaling, and regulation of post-translation modifications of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-13 involves several steps, including the use of mechanism-based electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams . These electrophiles covalently react with the serine nucleophile in the active site of the enzyme.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized lead scaffolds and screening large compound libraries . The process may also include mining natural products and converting endogenous substrates into inhibitors.
Chemical Reactions Analysis
Types of Reactions: Serine Hydrolase Inhibitor-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the inhibitor to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include base-activated serine nucleophiles, which split amide or ester bonds in substrates . The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products: The major products formed from these reactions are modified inhibitors that have enhanced binding affinity and selectivity for the target serine hydrolases .
Scientific Research Applications
Serine Hydrolase Inhibitor-13 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Serine Hydrolase Inhibitor-13 involves the covalent binding to the active site of serine hydrolases. This binding inhibits the enzyme’s activity by preventing the cleavage of amide or ester bonds in substrates . The molecular targets include various serine hydrolases involved in lipid metabolism, cell signaling, and other critical biological processes .
Comparison with Similar Compounds
- Carbamates
- Ureas
- Activated Ketones
- Lactones
- Lactams
Uniqueness: Serine Hydrolase Inhibitor-13 is unique due to its specific binding affinity and selectivity for serine hydrolases. Unlike other inhibitors, it can be further modified to create novel inhibitors with enhanced efficacy .
Properties
Molecular Formula |
C14H22N4O3 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylpyrazole-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O3/c1-11-9-15-18(10-11)12(19)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
HJQWRDQCFRVZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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